molecular formula C12H16O B14535929 2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one CAS No. 62343-83-3

2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one

Cat. No.: B14535929
CAS No.: 62343-83-3
M. Wt: 176.25 g/mol
InChI Key: FEZLFQUWOBVQTA-UHFFFAOYSA-N
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Description

2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one is an organic compound that features a cyclohexene ring fused to a cyclopentanone structure

Synthetic Routes and Reaction Conditions:

    Laboratory Scale: The synthesis of this compound can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with cyclopentanone under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.

    Industrial Production: Industrially, the compound can be synthesized using catalytic methods. For example, the catalytic hydrogenation of cyclohexenone derivatives in the presence of a suitable catalyst can yield this compound. This method is advantageous due to its scalability and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted derivatives with nucleophilic groups.

Scientific Research Applications

2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular frameworks.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of fragrances and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence metabolic pathways, signal transduction pathways, and gene expression, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

    Cyclohexenone: A structurally related compound that shares the cyclohexene ring but lacks the cyclopentanone moiety.

    3-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group substitution on the cyclohexene ring.

    2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: A more complex derivative with additional functional groups.

Uniqueness:

    Structural Features: The presence of both cyclohexene and cyclopentanone rings in 2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one imparts unique chemical properties and reactivity.

    Applications: Its versatility in various fields, including organic synthesis, biology, and medicine, distinguishes it from other similar compounds.

Properties

CAS No.

62343-83-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(cyclohex-3-en-1-ylmethylidene)cyclopentan-1-one

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-2,9-10H,3-8H2

InChI Key

FEZLFQUWOBVQTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2CCC=CC2)C(=O)C1

Origin of Product

United States

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